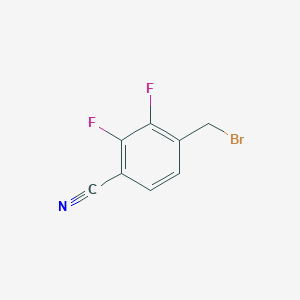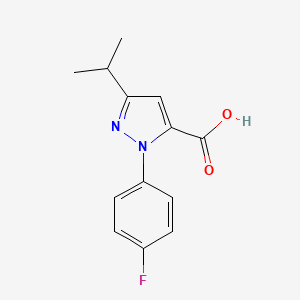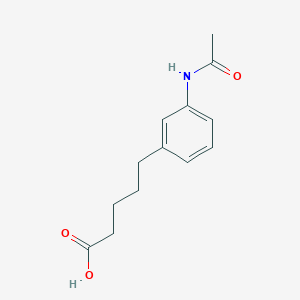
4-(Bromomethyl)-2,3-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,3-difluorobenzonitrile is an organic compound that features a benzene ring substituted with bromomethyl, difluoro, and nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Bromomethyl)-2,3-difluorobenzonitrile involves the bromination of 2,3-difluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds in solvents like acetone or dichloromethane.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors where the reactants are mixed and reacted under controlled temperature and illumination . This method ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzonitrile undergoes various types of reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzylamines or benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,3-difluorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action for 4-(Bromomethyl)-2,3-difluorobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In cross-coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the nitrile group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzonitrile is unique due to the presence of both difluoro and nitrile groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
510772-87-9 |
|---|---|
Molekularformel |
C8H4BrF2N |
Molekulargewicht |
232.02 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-2-6(4-12)8(11)7(5)10/h1-2H,3H2 |
InChI-Schlüssel |
WCRCRGGHKVPEBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CBr)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)



![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
